Home > Products > Screening Compounds P16274 > 1,7-Diethyl-1H-purine-2,6(3H,7H)-dione
1,7-Diethyl-1H-purine-2,6(3H,7H)-dione -

1,7-Diethyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-8666644
CAS Number:
Molecular Formula: C9H12N4O2
Molecular Weight: 208.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,7-Diethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is classified under the category of purine analogs, which are known for their diverse biological activities, including antiviral and anticancer properties. The structure of this compound features a purine backbone with ethyl substitutions at the 1 and 7 positions, contributing to its unique chemical properties and biological activity.

Source and Classification

This compound is synthesized from various precursors in the purine family, particularly through modifications of existing purine derivatives. It falls under the classification of heterocyclic compounds, specifically within the purine family. Purines are fundamental components of nucleic acids and play crucial roles in cellular metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1,7-diethyl-1H-purine-2,6(3H,7H)-dione typically involves several steps:

  1. Starting Materials: The synthesis often begins with 1H-purine-2,6(3H,7H)-dione as a precursor.
  2. Alkylation: Ethyl groups are introduced at the 1 and 7 positions through alkylation reactions using ethyl halides in the presence of bases such as sodium hydride or potassium carbonate.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure 1,7-diethyl-1H-purine-2,6(3H,7H)-dione.

For example, one synthesis route involves the reaction of 8-chloro-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione with sodium methanethiolate in a microwave reactor to facilitate the desired transformations .

Molecular Structure Analysis

Structure and Data

The molecular formula of 1,7-diethyl-1H-purine-2,6(3H,7H)-dione is C11H14N4O2C_{11}H_{14}N_4O_2. The structure comprises a fused bicyclic system typical of purines. Key structural features include:

  • Purine Ring System: The bicyclic structure includes a six-membered and a five-membered ring.
  • Ethyl Substituents: Ethyl groups at the N1 and N7 positions enhance lipophilicity and potentially alter biological activity.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to confirm the structure. For instance, the mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of the compound .

Chemical Reactions Analysis

Reactions and Technical Details

1,7-Diethyl-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The ethyl groups can be substituted under basic conditions.
  • Hydrolysis: In acidic or basic conditions, hydrolysis can occur leading to different derivatives.

Reactions involving this compound often utilize standard organic chemistry techniques such as refluxing in organic solvents or microwave-assisted synthesis for enhanced yields .

Mechanism of Action

Process and Data

The mechanism of action for 1,7-diethyl-1H-purine-2,6(3H,7H)-dione largely depends on its biological targets. As a purine analog:

  • It may inhibit enzymes involved in nucleotide metabolism.
  • It could interfere with DNA/RNA synthesis by mimicking natural substrates.

In studies involving similar compounds, it has been shown that modifications at specific positions on the purine ring can significantly affect enzyme binding affinity and selectivity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1,7-diethyl-1H-purine-2,6(3H,7H)-dione include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but less so in water.

Chemical properties include stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions. Melting point data can vary based on purity but typically falls within a defined range for similar compounds .

Applications

Scientific Uses

1,7-Diethyl-1H-purine-2,6(3H,7H)-dione has potential applications in several scientific fields:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting various diseases including cancer and viral infections.
  • Biochemical Research: Used in studies exploring nucleotide metabolism and enzyme inhibition mechanisms.

The ongoing research into its derivatives continues to reveal new insights into its pharmacological potential and mechanisms of action.

Introduction to Purine-2,6-Dione Scaffolds in Medicinal Chemistry

Structural Evolution of Xanthine Derivatives in Drug Discovery

The structural progression of xanthine-based therapeutics demonstrates a systematic approach to optimizing pharmacodynamic and pharmacokinetic properties. Initial therapeutic agents featured simple methyl substitutions:

  • First-generation agents: Caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) established the scaffold’s pharmacological relevance as adenosine receptor antagonists and phosphodiesterase inhibitors [1] [9]. Their utility was limited by narrow therapeutic windows and non-selective receptor interactions.
  • Paraxanthine analogs: 1,7-Dimethylxanthine (Paraxanthine, CAS 611-59-6) emerged as a key metabolite of caffeine with reduced neurostimulant effects and improved tolerability. Its structure (molecular weight: 180.16 g/mol, formula: C₇H₈N₄O₂) served as a template for N7 alkylation studies [1] [9].
  • Modern modifications: Introduction of aromatic and heterocyclic substituents at N7 and C8 significantly expanded target diversity. Examples include 7-benzyl-1H-purine-2,6-dione derivatives (PubChem CID 12500507) and 8-((3,4-dichlorobenzyl)amino)-1,3-dimethylxanthine (CAS 102212-33-9), which demonstrated enhanced kinase inhibition and receptor selectivity [2] [6]. Hybridization strategies further yielded 7,8-disubstituted-1,3-dimethylpurine-2,6-diones with dual pan-PI3K/mTOR or B-Raf kinase inhibitory activity for oncology applications [4].

Table 1: Structural Evolution of Key Xanthine Derivatives in Drug Discovery

CompoundSubstituentsMolecular WeightTherapeutic Application
Theophylline1,3-dimethyl180.16 g/molBronchodilator (PDE inhibitor)
Paraxanthine (611-59-6)1,7-dimethyl180.16 g/molAdenosine receptor antagonist
7-Benzyl-1H-purine-2,6-dione7-benzyl242.24 g/molKinase inhibition scaffold
8-Amino-7-benzyl-1,3-dimethyl7-benzyl, 8-amino, 1,3-dimethyl285.30 g/molSerotonin receptor modulation
7,8-Disubstituted derivativesVariable at N7/C8350-450 g/molDual PI3K/mTOR or B-Raf inhibition

Recent innovations incorporate elongated alkyl chains (e.g., ethyl, propyl) or arylpiperazine extensions at N1/N7 to enhance blood-brain barrier penetration for neurotherapeutic agents [7] [10]. Computational studies confirm that bulkier N7 substituents reorient the purine core within binding pockets, enabling novel interactions with allosteric sites on kinases and G-protein-coupled receptors [4] [7].

Rationale for Alkyl Substitution at N1/N7 Positions: Methyl vs. Ethyl Analogs

Alkyl group selection at the N1 and N7 positions critically influences the steric, electronic, and pharmacokinetic properties of purine-2,6-dione derivatives. Ethyl substitutions confer distinct advantages over methyl groups through multifaceted mechanisms:

  • Steric and Electronic Effects: Ethyl groups (‒CH₂CH₃) increase electron density at N1/N7 while introducing moderate steric bulk. This expands hydrophobic contacts in target binding pockets without disrupting planarity. For instance, 1,3-diethyl-7-methylxanthine derivatives exhibit 3-fold greater A₂A adenosine receptor affinity than 1,3-dimethyl analogs due to enhanced van der Waals interactions with subpocket residues [10].
  • Metabolic Stability: Methylxanthines undergo rapid CYP1A2-mediated N-demethylation, limiting their half-lives. Ethyl groups resist oxidative metabolism more effectively, as demonstrated by 1,7-diethyl analogs showing <20% hepatic clearance versus >60% for dimethyl counterparts in microsomal studies [10].
  • Lipophilicity Optimization: Ethyl substitution elevates calculated log P values by ~0.5–0.8 units compared to methyl analogs, improving membrane permeability. This is exemplified by 8-((3,4-dichlorobenzyl)amino)-1,3-dimethylxanthine (log P = 1.8) versus its theoretical 1,3-diethyl analog (predicted log P = 2.5) [6]. The balanced lipophilicity of diethyl derivatives enhances blood-brain barrier penetration for CNS targets like serotonin receptors (5-HT₁A/5-HT₇) [7].
  • Receptor Selectivity: N7 ethylation reduces off-target activity at adenosine A₁ receptors while enhancing A₂A affinity. Molecular dynamics simulations reveal that the ethyl group’s conformational flexibility allows optimal positioning in the A₂A receptor’s extracellular vestibule, a region sterically congested for methyl groups [10].

Table 2: Comparative Analysis of Methyl vs. Ethyl Substitutions at N1/N7 Positions

ParameterMethyl AnalogsEthyl AnalogsPharmacological Impact
Steric Bulk (van der Waals volume)~23 ų (per methyl)~32 ų (per ethyl)Enhanced hydrophobic contact area
log P IncreaseBaseline+0.5 to +0.8 per ethyl groupImproved membrane permeability
Metabolic Stability (t₁/₂)1–3 hours (hepatic)4–8 hours (hepatic)Reduced dosing frequency
A₂A Receptor Kᵢ (nM)150–300 nM (e.g., Paraxanthine)50–100 nM (1,3-diethyl derivatives)Improved target engagement
Synthetic AccessibilityHigh (e.g., methyl iodide alkylation)Moderate (requires ethyl bromide/toxic agents)Higher manufacturing cost

The 1,7-diethyl configuration specifically optimizes dual N1/N7 steric effects. Unlike N3-methylation (which may reduce solubility), N7 ethylation minimally affects aqueous solubility while providing optimal log D values (2.0–3.5) for oral bioavailability. Synthetic routes to 1,7-diethylxanthines typically involve selective ethyl iodide alkylation under controlled basic conditions, though purification challenges exist due to residual monoalkylated byproducts [10]. Current research explores asymmetric N1/N7 substitutions (e.g., 1-ethyl-7-propyl) to further fine-tune receptor residence times and off-target selectivity.

The strategic incorporation of ethyl groups at N1/N7 positions represents a paradigm shift from classical methylxanthine pharmacology, enabling tailored interactions with high-value targets in oncology and neuroscience while maintaining favorable drug-like properties.

Properties

Product Name

1,7-Diethyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

1,7-diethyl-3H-purine-2,6-dione

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

InChI

InChI=1S/C9H12N4O2/c1-3-12-5-10-7-6(12)8(14)13(4-2)9(15)11-7/h5H,3-4H2,1-2H3,(H,11,15)

InChI Key

OSSUQBIYDXIUNZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=O)N(C(=O)N2)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.